

The Discovery and History of Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Fosfomycin, a unique phosphonic acid derivative antibiotic, has experienced a resurgence in clinical interest owing to its efficacy against multidrug-resistant pathogens. This technical guide provides an in-depth exploration of the discovery and history of fosfomycin, detailing the pivotal experiments and methodologies that led to its identification and characterization. It includes a comprehensive summary of its initial antimicrobial activity, detailed experimental protocols for its isolation and the key screening assay used in its discovery, and a visualization of its mechanism of action. This document serves as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering a historical perspective and technical foundation for the continued study and application of this important antibiotic.

Introduction

Fosfomycin, originally named phosphonomycin, is a broad-spectrum antibiotic that was first reported in 1969.^[1] Its discovery was the result of a collaborative effort between Merck and the Compañía Española de Penicilina y Antibióticos (CEPA).^[2] The antibiotic was isolated from fermentation broths of *Streptomyces fradiae*.^{[1][2]} Fosfomycin is structurally distinct from other antibiotic classes, containing a unique epoxide ring and a stable carbon-phosphorus bond.^[3] This unique structure is responsible for its novel mechanism of action, which involves the

inhibition of the initial step in bacterial cell wall biosynthesis. This guide delves into the historical context of fosfomycin's discovery, the scientific methodologies employed in its early development, and its foundational antimicrobial characteristics.

The Discovery of Fosfomycin: A Historical Timeline

The journey to the discovery of fosfomycin began with a soil sample collected in Spain. In 1966, a Spanish microbiologist, Sagrario Mochales del Val, of CEPA, identified a strain of *Streptomyces fradiae* from a soil sample from Mount Montgó in Jávea (Alicante). This strain was found to produce a substance with potent antibacterial activity. This finding was part of a broader antibiotic screening program.

The formal announcement of the discovery of phosphonomycin was made in a series of papers published in *Science* in October 1969. The primary publication by Hendlin et al. described the isolation of the new antibiotic from *Streptomyces fradiae*, as well as from other *Streptomyces* species like *Streptomyces viridochromogenes* and *Streptomyces wedmorensis*. A companion paper by Christensen et al. detailed the structure elucidation and chemical synthesis of the molecule.

The initial development and production of fosfomycin on an industrial scale were undertaken by CEPA in Spain.

Initial Antimicrobial Activity

Fosfomycin demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in early studies. The initial in vitro and in vivo efficacy of fosfomycin was a key factor in its development.

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of fosfomycin against a range of clinically relevant bacteria were determined in the initial studies. The data presented below is a summary of the early findings.

Bacterial Species	Number of Strains	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus	-	-	~1	-
Escherichia coli	-	-	-	-
Klebsiella pneumoniae	-	8 - 16	8	16
Enterobacter spp.	-	8 - 16	8	16
Proteus mirabilis	-	1 - 8	1	8
Pseudomonas aeruginosa	-	64 - 128	64	128
Enterococcus faecalis	-	32 - 64	32	64
Streptococcus pneumoniae	-	Variable	-	-
Streptococcus pyogenes	-	Variable	-	-
Streptococcus agalactiae	-	Variable	-	-

Note: The exact number of strains and complete MIC ranges from the original 1969 publications are not fully detailed in the available literature. The MIC values for some species are based on later compilations of early data.

In Vivo Efficacy

Early animal studies demonstrated the effectiveness of fosfomycin in treating experimental infections. When administered orally to mice, it was effective against infections caused by both Gram-positive and Gram-negative microorganisms. Intravenous administration was also shown to be effective against intraperitoneal infections in mice caused by *E. coli*, *Klebsiella*

pneumoniae, *Pseudomonas aeruginosa*, *Proteus vulgaris*, *Salmonella schottmuelleri*, *Staphylococcus aureus*, and *Streptococcus pyogenes*.

Key Experimental Protocols

The discovery and characterization of fosfomycin involved several key experimental procedures. The methodologies for the initial screening, isolation, and purification are detailed below.

The SPHERO Assay: A Novel Screening Method

The discovery of fosfomycin was facilitated by a unique screening assay known as the SPHERO assay. This assay was designed to identify inhibitors of bacterial cell wall synthesis by observing morphological changes in bacteria.

Principle: The assay is based on the principle that in an osmotically protective medium, bacteria with inhibited cell wall synthesis will not lyse but will instead form osmotically sensitive spherical protoplasts or spheroplasts.

Detailed Methodology:

- **Organism Preparation:** A suitable Gram-negative indicator organism, such as a strain of *Escherichia coli*, is cultured to a logarithmic growth phase.
- **Assay Medium:** A hypertonic medium is prepared to prevent the lysis of spheroplasts. This is typically a standard bacteriological broth supplemented with an osmotic stabilizer like sucrose.
- **Screening Plate Preparation:** The assay is performed in multi-well microtiter plates. Each well contains the assay medium inoculated with the indicator organism.
- **Addition of Test Samples:** Fermentation broths from various microbial cultures (in the case of fosfomycin, from *Streptomyces* species) are added to individual wells.
- **Incubation:** The plates are incubated under conditions suitable for the growth of the indicator organism.

- Microscopic Examination: After incubation, the wells are examined microscopically for the presence of spheroplasts. The formation of spherical cells, in contrast to the normal rod shape of the control wells, indicates the presence of a cell wall synthesis inhibitor.

Isolation and Purification of Fosfomycin

The original method for isolating fosfomycin from the fermentation broth of *Streptomyces fradiae* involved a multi-step purification process to yield the crystalline antibiotic.

Detailed Methodology:

- Fermentation: *Streptomyces fradiae* is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.
- Broth Clarification: The fermentation broth is harvested and clarified by filtration or centrifugation to remove the mycelia and other solid materials.
- Anion Exchange Chromatography: The clarified broth is adjusted to a neutral pH and applied to a column packed with a strong base anion exchange resin, such as Dowex 1-X2 (chloride form). Fosfomycin, being an acidic compound, binds to the resin.
- Elution: The column is washed with deionized water to remove unbound impurities. Fosfomycin is then eluted with a salt solution, such as 0.3 M sodium chloride.
- Fraction Analysis: The eluted fractions are collected and assayed for antibacterial activity using a bioassay, for example, a disk diffusion assay against a susceptible organism like *Proteus vulgaris*.
- Desalting and Concentration: The active fractions are pooled, concentrated under reduced pressure, and desalting using a gel filtration column, such as Bio-Gel P-2. The column is eluted with water or a dilute organic solvent.
- Crystallization: The desalting, active fractions are concentrated further. Crystallization of fosfomycin can be achieved through various methods, including the addition of a suitable counter-ion to form a salt or by co-crystallization with a carrier molecule.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting a very early and essential step in the biosynthesis of the bacterial cell wall peptidoglycan.

The Target: MurA Enzyme

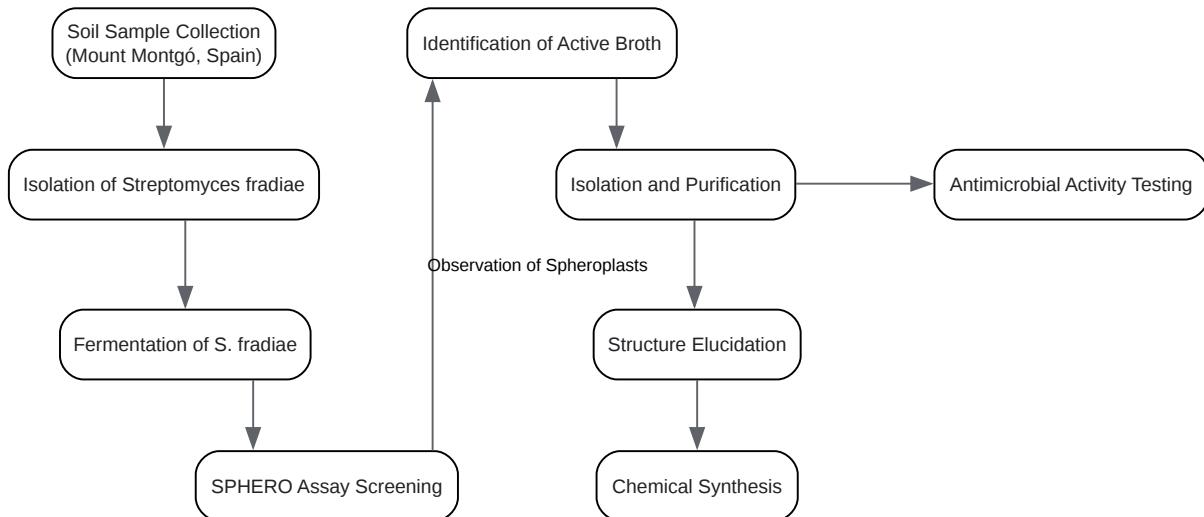
The molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).

Molecular Mechanism of Inhibition

Fosfomycin is a structural analog of PEP and acts as an irreversible inhibitor of MurA. It enters the bacterial cell through the glycerophosphate and hexose phosphate transport systems. Once inside the cytoplasm, it covalently binds to a cysteine residue in the active site of the MurA enzyme. This alkylation of the active site permanently inactivates the enzyme, thereby blocking the synthesis of peptidoglycan precursors. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Visualizations

Experimental Workflow for Fosfomycin Discovery



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